7H-Purine-7-acetaldehyde, 1,2,3,6-tetrahydro-8-bromo-1,3-dimethyl-2,6-dioxo- 7H-Purine-7-acetaldehyde, 1,2,3,6-tetrahydro-8-bromo-1,3-dimethyl-2,6-dioxo-
Brand Name: Vulcanchem
CAS No.: 111038-29-0
VCID: VC0012587
InChI: InChI=1S/C9H9BrN4O3/c1-12-6-5(7(16)13(2)9(12)17)14(3-4-15)8(10)11-6/h4H,3H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=O
Molecular Formula: C9H9BrN4O3
Molecular Weight: 301.1 g/mol

7H-Purine-7-acetaldehyde, 1,2,3,6-tetrahydro-8-bromo-1,3-dimethyl-2,6-dioxo-

CAS No.: 111038-29-0

Main Products

VCID: VC0012587

Molecular Formula: C9H9BrN4O3

Molecular Weight: 301.1 g/mol

7H-Purine-7-acetaldehyde, 1,2,3,6-tetrahydro-8-bromo-1,3-dimethyl-2,6-dioxo- - 111038-29-0

CAS No. 111038-29-0
Product Name 7H-Purine-7-acetaldehyde, 1,2,3,6-tetrahydro-8-bromo-1,3-dimethyl-2,6-dioxo-
Molecular Formula C9H9BrN4O3
Molecular Weight 301.1 g/mol
IUPAC Name 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehyde
Standard InChI InChI=1S/C9H9BrN4O3/c1-12-6-5(7(16)13(2)9(12)17)14(3-4-15)8(10)11-6/h4H,3H2,1-2H3
Standard InChIKey SSTGBMCLNGQXNF-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=O
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=O
Synonyms 2-(8-bromo-1,3-dimethyl-2,6-dioxo-purin-7-yl)acetaldehyde
PubChem Compound 3066709
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator